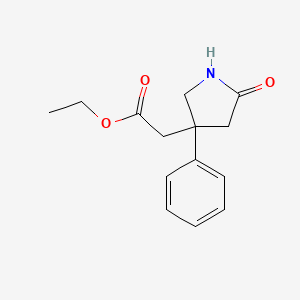










|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][C:9](=O)[NH:8][CH2:7]1)C.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.CCCCCC>ClCCl>[C:12]1([C:6]2([CH2:5][CH2:4][OH:3])[CH2:10][CH2:9][NH:8][CH2:7]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4.5.6.7,8.9|
|


|
Name
|
|
|
Quantity
|
301 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC1(CNC(C1)=O)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
3.5 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
3.9 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
water tetrahydrofuran
|
|
Quantity
|
1.95 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
|
Name
|
|
|
Quantity
|
2.25 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
is complete heat to 60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cool in an ice-bath
|
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 20° C
|
|
Type
|
WAIT
|
|
Details
|
After 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter the reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
|
Type
|
EXTRACTION
|
|
Details
|
extract three times with water (1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
|
Type
|
CUSTOM
|
|
Details
|
Triturate the solid with diethyl ether (0.3 L)
|
|
Type
|
FILTRATION
|
|
Details
|
collect by filtration
|
|
Type
|
WASH
|
|
Details
|
rinse with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |